2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine is a chemical compound with the molecular formula C12H19NO2S It is a derivative of phenethylamine and is known for its unique structural features, which include methoxy groups at the 2 and 4 positions, a methyl group at the alpha position, and a methylthio group at the 5 position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents:
Alpha-Methylation: The alpha position of the ethylamine side chain is methylated using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Amine Formation: The final step involves the formation of the ethylamine side chain, which can be achieved through reductive amination of the corresponding ketone intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylthio positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-alpha-methylphenethylamine: Similar structure but lacks the methylthio group.
2,4,5-Trimethoxy-alpha-methylphenethylamine: Contains an additional methoxy group at the 5 position instead of a methylthio group.
Uniqueness
2,4-Dimethoxy-alpha-methyl-5-(methylthio)benzeneethanamine is unique due to the presence of the methylthio group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
79440-52-1 |
---|---|
Molekularformel |
C12H19NO2S |
Molekulargewicht |
241.35 g/mol |
IUPAC-Name |
1-(2,4-dimethoxy-5-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2S/c1-8(13)5-9-6-12(16-4)11(15-3)7-10(9)14-2/h6-8H,5,13H2,1-4H3 |
InChI-Schlüssel |
BEMIKIUJWHLJTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1OC)OC)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.